

How to format input sequences for MeDeMo Data Extractor

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Compound of Interest

Compound Name: Medemo

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Technical Support Center: MeDeMo Data Extractor

This guide provides troubleshooting and answers to frequently asked questions for researchers, scientists, and drug development professionals using the **MeDeMo** Data Extractor. Proper input sequence formatting is critical for successful motif discovery and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the **MeDeMo** Data Extractor?

A1: The **MeDeMo** Data Extractor is a preparatory tool within the **MeDeMo** (Methylation and Dependencies in Motifs) framework. Its main function is to process a genome file (in standard FASTA format) and a tabular file specifying genomic regions (like BED, GTF, or narrowPeak) to produce an annotated FASTA file. This annotated file is the required input format for downstream **MeDeMo** tools, such as Methyl SlimDimont, for motif discovery.^[1]

Q2: What is the exact output format of the Data Extractor, which serves as the input for other **MeDeMo** tools?

A2: The tool generates sequences in an annotated FASTA format. This format consists of a standard FASTA sequence preceded by a specialized header line. The header line begins with > and contains specific annotations as key-value pairs, separated by semicolons.^[1]

Q3: How must the header line in the annotated FASTA file be formatted?

A3: The header line must contain annotations that provide context for the sequence, such as an anchor point and a confidence score. The general structure is > key1: value1; key2: value2; For instance, in a ChIP-seq experiment, the header might include the peak summit location and the signal intensity.[1]

A typical example provided in the documentation is:

*Workflow for **MeDeMo** input sequence preparation.*

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References

- 1. MeDeMo - Jstacs [jstacs.de]
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